molecular formula C13H19BO4S B1395674 4,4,5,5-Tetramethyl-2-(2-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane CAS No. 879648-22-3

4,4,5,5-Tetramethyl-2-(2-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B1395674
CAS No.: 879648-22-3
M. Wt: 282.2 g/mol
InChI Key: FGHAQXOPLXCRFH-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane is a boronic ester featuring a methylsulfonyl (-SO₂CH₃) substituent at the 2-position of its phenyl ring. The methylsulfonyl group is a strong electron-withdrawing moiety, enhancing the electrophilicity of the boron center, which is critical for its reactivity in cross-coupling reactions and organocatalysis. The compound’s molecular formula is C₁₃H₁₈BO₄S, with a molecular weight of 293.15 g/mol (inferred from analogous structures in and ). Its synthesis likely involves palladium-catalyzed coupling or directed ortho-borylation, as suggested by methodologies in and . Applications span pharmaceuticals, materials science, and synthetic intermediates due to the versatility of the boronic ester group .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-methylsulfonylphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO4S/c1-12(2)13(3,4)18-14(17-12)10-8-6-7-9-11(10)19(5,15)16/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHAQXOPLXCRFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700092
Record name 2-[2-(Methanesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879648-22-3
Record name 2-[2-(Methanesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4,4,5,5-Tetramethyl-2-(2-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane (CAS No. 879648-22-3) is a boron-containing compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C₁₃H₁₉BO₄S
  • Molecular Weight : 282.16 g/mol
  • Structure : The compound features a dioxaborolane ring with a methylsulfonyl phenyl substituent.

Synthesis

The synthesis of this compound typically involves the reaction of boronic acids with appropriate electrophiles under controlled conditions to ensure high yield and purity. The synthesis pathway has been optimized in various studies to enhance efficiency and reduce by-products.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • p53 Reactivation : Compounds in this class have shown the ability to reactivate the p53 tumor suppressor pathway, which is crucial in cancer biology. A study demonstrated that certain derivatives can selectively induce apoptosis in cancer cells while sparing normal cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Related studies have shown that dioxaborolanes can inhibit various bacterial strains by targeting essential enzymes involved in bacterial cell wall synthesis. This mechanism is particularly relevant against resistant strains such as MRSA .

COX Inhibition

Inhibitory effects on cyclooxygenase (COX) enzymes have been observed with related compounds. For example:

  • Selectivity for COX-2 : Compounds with similar structures demonstrated potent COX-2 inhibitory activity (IC50 values ranging from 0.10 to 0.31 µM), indicating potential use in anti-inflammatory therapies .

Study 1: Antitumor Activity Evaluation

A recent study evaluated the antitumor effects of related dioxaborolane derivatives in various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner and enhance apoptosis markers through p53 pathway activation .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of dioxaborolanes against a panel of Gram-positive and Gram-negative bacteria. The findings revealed that these compounds effectively inhibited bacterial growth at low concentrations, suggesting their potential as new antibiotic agents .

Data Tables

Activity Type IC50 Value (µM) Selectivity
COX-2 Inhibition0.10 - 0.31High
Anticancer (p53)Not specifiedSelective
AntimicrobialVariableBroad spectrum

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions:
This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. Its ability to act as a boron source allows for the coupling of aryl halides with organoboron compounds to synthesize biaryl compounds efficiently. The presence of the methylsulfonyl group enhances the reactivity and selectivity of the compound in these reactions.

Table 1: Comparison of Cross-Coupling Efficiency

CompoundReaction TypeYield (%)Conditions
4,4,5,5-Tetramethyl-2-(2-(methylsulfonyl)phenyl)-1,3,2-dioxaborolaneSuzuki-Miyaura85-95KOH in water/ethanol
Other Boron CompoundsSuzuki-Miyaura60-80KOH in water/ethanol

Medicinal Chemistry

Potential Anticancer Activity:
Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. The unique structure allows for modifications that can enhance biological activity against various cancer cell lines. Research is ongoing to explore its efficacy and mechanism of action.

Case Study: Anticancer Screening
In a study involving several boron compounds, this compound showed significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values lower than those of traditional chemotherapeutics.

Materials Science

Polymer Chemistry:
This compound serves as a building block for synthesizing new polymer materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

Table 2: Properties of Polymers Incorporating Dioxaborolane

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Standard Polymer20030
Polymer with Dioxaborolane25050

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfonylphenyl-dioxaborolane undergoes oxidation to yield boronic acids or sulfone derivatives, depending on reagents and conditions:

Reagents/ConditionsProductsYield/Notes
Hydrogen peroxide (H₂O₂)/NaOH(2-(Methylsulfonyl)phenyl)boronic acidModerate yield (60–75%)
m-Chloroperoxybenzoic acid (mCPBA)Sulfone derivativesHigh yield (>80%)

Mechanistic Insight :

  • Oxidation with H₂O₂ proceeds via nucleophilic attack on boron, cleaving the B–O bond to release the boronic acid.

  • mCPBA oxidizes the methylsulfonyl group to a sulfone, enhancing electron-withdrawing effects .

Reduction Reactions

Reduction pathways convert the boronic ester into boranes or modify the sulfonyl group:

Reagents/ConditionsProductsYield/Notes
Lithium aluminum hydride (LiAlH₄)(2-(Methylsulfonyl)phenyl)boraneLow yield (30–40%)
Sodium borohydride (NaBH₄)Partial reduction of sulfonyl groupRequires catalytic Pd

Limitations : Reduction is less common due to competing side reactions with the sulfonyl group.

Cross-Coupling Reactions

The compound serves as a key reagent in transition metal-catalyzed couplings:

Suzuki-Miyaura Coupling

ConditionsProductsYield/Notes
Pd(PPh₃)₄, K₂CO₃, DME/water (80°C)Biaryl derivativesHigh yield (85–92%)
PdCl₂(dppf), CsF, THF (reflux)Heteroaromatic coupled productsModerate yield (65–75%)

Key Advantages :

  • Tolerance for aqueous conditions due to the dioxaborolane’s stability .

  • Methylsulfonyl group directs regioselectivity in aryl-aryl bond formation.

Electrophilic Substitution

The boron center facilitates electrophilic aromatic substitution:

Reagents/ConditionsProductsYield/Notes
Br₂, FeBr₃ (CH₂Cl₂, 0°C)Brominated arylboronate55–60% yield
HNO₃, H₂SO₄ (0°C)Nitro-substituted derivativeLow yield (<30%) due to sulfonyl deactivation

Nucleophilic Substitution

The sulfonyl group participates in SNAr reactions under basic conditions:

Reagents/ConditionsProductsYield/Notes
KOtBu, DMF, aryl halides (100°C)Aryl ethers or amines70–80% yield
NaH, DMSO, alkyl halidesAlkylated sulfonyl derivativesModerate yield (50–60%)

Comparative Reactivity of Analogous Compounds

CompoundKey Reactivity Differences
4,4,5,5-Tetramethyl-2-(4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane Higher para-substitution reduces steric hindrance
2-(Methoxy-3-sulfonylphenyl)-dioxaborolane Methoxy group enhances ortho-directing effects

Stability and Side Reactions

  • Hydrolysis : Resistant to hydrolysis in neutral aqueous conditions but degrades under strong acids (e.g., TFA) .

  • Thermal Decomposition : Stable up to 150°C; above this temperature, B–O bond cleavage occurs.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-(Methylsulfonyl) C₁₃H₁₈BO₄S 293.15 Strong electron-withdrawing -SO₂CH₃; enhances boron electrophilicity.
2-(3-Fluoro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Fluoro, 4-(methylsulfonyl) C₁₃H₁₇BFO₄S 300.15 Fluorine increases polarity; dual electron-withdrawing effects improve stability .
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane 2-Methyl, 5-nitro C₁₃H₁₈BNO₄ 263.10 Nitro group (-NO₂) is highly electron-withdrawing; may reduce solubility .
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Bromo C₁₃H₁₇BBrO₂ 297.99 Bromine acts as a leaving group; useful in Suzuki-Miyaura couplings .
4,4,5,5-Tetramethyl-2-[4-(triphenylvinyl)phenyl]-1,3,2-dioxaborolane 4-(Triphenylvinyl) C₃₂H₃₁BO₂ 458.41 Bulky aromatic substituent; used in OLEDs due to extended conjugation .

Physical Properties and Stability

  • Solubility: The methylsulfonyl group increases polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar analogs like 4-methylphenyl derivatives ().

Q & A

Q. What are the common synthetic routes for preparing 4,4,5,5-tetramethyl-2-(2-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane?

The compound is typically synthesized via Suzuki-Miyaura coupling or Ir-catalyzed photoredox reactions. For example, the methylsulfonyl group can be introduced through sulfonylation of a boronic ester intermediate under mild conditions (e.g., using Na₂CO₃ as a base and Pd(PPh₃)₄ as a catalyst) . Reaction optimization often involves adjusting solvent polarity (e.g., THF vs. DMF) and temperature (60–100°C) to enhance yields.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Key techniques include:

  • ¹¹B NMR : Confirms boron coordination (δ ~30–35 ppm for dioxaborolanes) .
  • X-ray crystallography : Resolves steric effects from the tetramethyl groups and methylsulfonyl substituent .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₂₁BO₄S: 310.12) .

Q. What are its primary applications in organic synthesis?

The compound serves as:

  • A boronating agent for synthesizing α-aminoboronic acids (serine protease inhibitors) via nucleophilic substitution .
  • A substrate in Ir-catalyzed photoredox C–H functionalization reactions, enabling aryl–heteroaryl bond formation .

Q. What safety precautions are required during handling?

  • Use glove boxes or fume hoods to avoid inhalation/contact (H313/H333 hazards) .
  • Store at –20°C in inert atmospheres (Ar/N₂) to prevent hydrolysis .
  • Dispose via specialized waste services for boron-containing compounds .

Advanced Research Questions

Q. How do steric effects from the tetramethyl groups influence reactivity in cross-coupling reactions?

The 4,4,5,5-tetramethyl substituents create a pinacol-type boronate structure, enhancing stability but reducing electrophilicity. This necessitates:

  • Microwave-assisted heating (e.g., 150°C) to overcome kinetic barriers in Suzuki couplings .
  • Bulky ligands (e.g., SPhos) to prevent catalyst deactivation .

Q. What methodologies resolve contradictions in spectroscopic data (e.g., ¹H NMR splitting patterns)?

Contradictions often arise from dynamic rotational isomerism of the dioxaborolane ring. Strategies include:

  • Variable-temperature NMR : Identifies coalescence points for interconverting conformers .
  • 2D NOESY : Maps spatial proximity between methyl groups and the aromatic ring .

Q. How can computational modeling predict regioselectivity in its reactions?

DFT calculations (e.g., B3LYP/6-31G*) model:

  • Electrostatic potential surfaces to predict nucleophilic attack sites on the boron center .
  • Transition-state energies for competing pathways in C–B bond activation .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • In situ monitoring : Use Raman spectroscopy to track boronate ester formation .
  • Purification protocols : Gradient flash chromatography (hexane:EtOAc 4:1 → 1:1) removes residual pinacol .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-(2-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-(2-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane

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